3-Isopropyl styrene
Overview
Description
Scientific Research Applications
3-Isopropyl styrene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are studied for their unique physical and chemical properties.
Biology: Research into its biological activity and potential as a precursor for bioactive compounds is ongoing.
Medicine: Investigations are being conducted into its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of styrene-based compounds involves the initiation of polymerization by phenyl radicals and isobutyronitrile radicals . Not just any radical will perform that task. Simple peroxides are not very good at initiating radical polymerization, despite the fact that they also contain O-O bonds that are readily cleaved .
Safety and Hazards
Styrene-based compounds can pose safety and health hazards. For instance, styrene can cause irritation of the skin, eyes, and the upper respiratory tract . Acute exposure may also result in gastrointestinal effects . Chronic exposure affects the central nervous system showing symptoms such as depression, headache, fatigue, weakness, and may cause minor effects on kidney function .
Future Directions
The future directions of styrene-based compounds involve broadening the scope of PISA initiations, morphologies, and applications . There is a growing interest in performing ecotoxicological studies using model plastic nanoparticles . Furthermore, there is a need for deeper knowledge on the safety, fate, and biological effects of these particles on both individual living organisms and the whole ecosystems .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isopropyl styrene can be synthesized through several methods. One common approach involves the alkylation of styrene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the isopropyl group is introduced to the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of 3-isopropyl ethylbenzene. This process is carried out at high temperatures in the presence of a dehydrogenation catalyst, such as iron oxide, to yield the desired styrene derivative.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl styrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, yielding 3-isopropyl ethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the vinyl group.
Substitution: Reagents such as bromine (Br2) in the presence of iron (Fe) for bromination, or nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, are commonly used.
Major Products Formed:
Oxidation: 3-isopropyl benzaldehyde, 3-isopropyl benzoic acid.
Reduction: 3-isopropyl ethylbenzene.
Substitution: 3-bromo-1-vinylbenzene, 3-nitro-1-vinylbenzene.
Comparison with Similar Compounds
Styrene: The parent compound, which lacks the isopropyl group.
4-Isopropyl styrene: A positional isomer with the isopropyl group at the para position.
2-Isopropyl styrene: Another positional isomer with the isopropyl group at the ortho position.
Comparison: 3-Isopropyl styrene is unique due to the specific positioning of the isopropyl group, which influences its reactivity and the types of products formed in chemical reactions. Compared to styrene, the presence of the isopropyl group enhances the compound’s electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions. The different positional isomers (2- and 4-isopropyl styrene) exhibit distinct reactivity patterns due to the varying electronic and steric effects of the isopropyl group.
Properties
IUPAC Name |
1-ethenyl-3-propan-2-ylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-4-10-6-5-7-11(8-10)9(2)3/h4-9H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYLJVQCWRRFMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.